Superior Mass Spectrometric Differentiation via MRM Transition Mass Shift
Moclobemide-d4 provides a clear and interference-free analytical signal due to a +4 Da mass shift compared to the parent analyte. Its primary Multiple Reaction Monitoring (MRM) transition is m/z 273.2 → 186.1, whereas the non-deuterated moclobemide analyte is detected at m/z 269.2 → 182.0 [1]. This mass difference ensures that the internal standard's signal is distinct from the analyte's isotopic envelope, eliminating cross-talk and providing the specificity required for accurate quantification in complex biological samples.
| Evidence Dimension | Mass Spectrometric MRM Transition |
|---|---|
| Target Compound Data | m/z 273.2 → 186.1 (Moclobemide-d4) |
| Comparator Or Baseline | m/z 269.2 → 182.0 (Moclobemide, non-deuterated) |
| Quantified Difference | +4 Da shift for the precursor ion; +4.1 Da shift for the product ion |
| Conditions | Positive Electrospray Ionization (ESI+) in a validated UPLC-MS/MS method for neuropsychotropic drugs |
Why This Matters
This unambiguous mass shift is critical for developing a selective and interference-free LC-MS/MS assay, a prerequisite for method validation and reliable therapeutic drug monitoring (TDM).
- [1] UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum for drug concentration monitoring and toxicity screening. Heliyon. 2024 Jun 10;10(12):e32274. View Source
